(3-Methylcyclobutyl)methanamine
Description
(3-Methylcyclobutyl)methanamine is an alicyclic amine featuring a cyclobutane ring substituted with a methyl group at the 3-position and a methanamine (-CH2NH2) moiety. The cyclobutane ring introduces significant steric strain, which influences its conformational flexibility and reactivity.
Properties
IUPAC Name |
(3-methylcyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-6(3-5)4-7/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPWASAUVYUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305999 | |
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34577-92-9 | |
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
a. Synthetic Routes: The preparation of (3-Methylcyclobutyl)methanamine involves several synthetic routes. One common method is the reduction of 3-methylcyclobutanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction proceeds as follows:
3-methylcyclobutanone+reducing agent→(3-Methylcyclobutyl)methanamine
b. Industrial Production: While industrial-scale production methods may vary, the reduction of 3-methylcyclobutanone remains a key step. Optimization of reaction conditions, catalysts, and purification processes ensures efficient production.
Chemical Reactions Analysis
(3-Methylcyclobutyl)methanamine: can undergo various chemical reactions:
Reduction: Reduction reactions convert the carbonyl group in 3-methylcyclobutanone to the amine functionality.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acid-Base Reactions: The compound forms salts with acids, such as the hydrochloride salt.
Common reagents include reducing agents (LiAlH₄, NaBH₄), acids (HCl), and bases (NaOH).
Scientific Research Applications
(3-Methylcyclobutyl)methanamine: finds applications in:
Organic Synthesis: As a building block, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.
Materials Science: It may be used in the synthesis of novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, if used as a drug precursor, it could target specific receptors or enzymes. Further research is needed to elucidate its precise molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (3-Methylcyclobutyl)methanamine with key analogs:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methyl) increase lipophilicity and steric bulk, while electron-withdrawing groups (e.g., difluoro) reduce basicity and alter solubility .
- Aromatic vs. Alicyclic Systems : Aromatic analogs like (5-Phenylfuran-2-yl)methanamine exhibit stronger π-π interactions, favoring enzyme inhibition, whereas alicyclic derivatives may offer better metabolic stability .
Receptor Binding and Enzyme Inhibition
- The methyl group may reduce D2R binding compared to carbazole analogs .
- (5-Phenylfuran-2-yl)methanamine : Demonstrates SIRT2 inhibition (33% at 10 μM) via urea linker interactions. The 4-carboxylphenyl group is critical for activity, highlighting the role of substituent positioning .
- (Pyridin-2-yl)methanamine : Used in Zn(II) fluorescent probes. The pyridine nitrogen enhances metal coordination, but substituents like acetyl groups reduce fluorescence intensity .
Antimicrobial and Antifungal Activity
- Thiourea derivatives of biphenyl-methanamines show moderate activity against S. aureus and E. coli (MIC ~25 μg/mL), suggesting that secondary amine modifications could enhance efficacy .
Biological Activity
(3-Methylcyclobutyl)methanamine, also known as (3-Methylcyclobutyl)methanamine hydrochloride, is a chemical compound with the molecular formula C6H14ClN. It is characterized by a cyclobutyl ring substituted with a methyl group, which contributes to its unique structural properties and potential biological activities. This compound is primarily investigated for its interactions with biological systems, particularly in the context of drug development and therapeutic applications.
The biological activity of (3-Methylcyclobutyl)methanamine is attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction can modulate their activity, leading to various biological effects depending on the target involved. Research indicates that (3-Methylcyclobutyl)methanamine may influence pathways associated with cell proliferation and survival, making it a candidate for further investigation in therapeutic contexts .
Potential Therapeutic Applications
Research has suggested several potential therapeutic applications for (3-Methylcyclobutyl)methanamine, including:
- Cancer Treatment : Preliminary studies have indicated that compounds similar to (3-Methylcyclobutyl)methanamine may act as inhibitors of enzymes implicated in cancer progression, such as METTL3, which is involved in RNA methylation and has been linked to various cancers .
- Neurological Disorders : The compound's structural analogs are being explored for their interactions with neurotransmitter systems, potentially offering new avenues for treating conditions like depression and anxiety.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: METTL3 Inhibition
A study focused on the inhibition of the METTL3 enzyme demonstrated that compounds structurally related to (3-Methylcyclobutyl)methanamine could significantly reduce the growth and survival of cancer cells in vitro. Specifically, genetic knockdown of METTL3 in lung cancer cell lines resulted in decreased proliferation and invasion, highlighting the potential of this compound class in cancer therapeutics .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of similar compounds has shown promising results regarding their ability to modulate neurotransmitter activity. These findings suggest that (3-Methylcyclobutyl)methanamine could influence mood regulation and pain perception, warranting further exploration into its use for neurological conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Methylcyclobutyl)methanamine, a comparative analysis with similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1-(1-Methoxy-3-methylcyclobutyl)methanamine hydrochloride | C₇H₁₆ClNO | Exhibits anti-inflammatory effects; potential CNS applications |
| (3-Ethylcyclobutyl)methanamine hydrochloride | C₇H₁₆ClN | Investigated for potential biological activity; similar structural properties |
| (4-Alkoxyphenyl)glycinamides | Varies | Related compounds studied for various biological activities including analgesic effects |
This table highlights the diverse structural characteristics and potential biological activities associated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
